[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is an organic phosphate compound. It is a derivative of phosphatidylcholine, a class of phospholipids that are a major component of biological membranes. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroethyl phosphate and 2,3-dihydroxypropyl pentadecanoate.
Reaction Conditions: The initial reaction involves the esterification of 2,3-dihydroxypropyl pentadecanoate with 2-chloroethyl phosphate under anhydrous conditions to form an intermediate.
Deuteration: The intermediate is then subjected to deuteration using deuterium oxide (D2O) to replace hydrogen atoms with deuterium.
Final Step: The final step involves the reaction of the deuterated intermediate with trimethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large volumes of starting materials and reagents.
Purification: Employing purification techniques such as distillation and crystallization to obtain high-purity products.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in the study of membrane dynamics and lipid-protein interactions in biological membranes.
Medicine: Investigated for its potential therapeutic applications in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized as a surfactant and emulsifying agent in various industrial applications
Mechanism of Action
The mechanism of action of [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The deuterium atoms enhance the stability of the compound, making it useful for long-term studies .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphorylcholine: A phosphatidylcholine derivative with palmitoyl acyl groups.
1-hexadecanoyl-sn-glycero-3-phosphocholine: Another phosphatidylcholine derivative with a hexadecanoyl group.
1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine: A similar compound with a pentadecanoyl group.
Uniqueness
[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed studies using NMR spectroscopy. This makes it particularly valuable in research applications where stability and detailed molecular analysis are crucial .
Properties
Molecular Formula |
C23H48NO7P |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24(2,3)4/h22,25H,5-21H2,1-4H3/t22-/m1/s1/i20D2,21D2,22D |
InChI Key |
RJZVWDTYEWCUAR-NDEPRHRMSA-N |
Isomeric SMILES |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
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